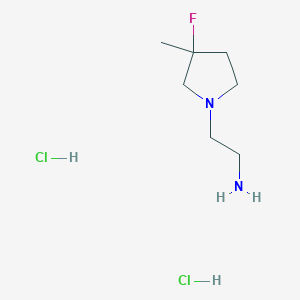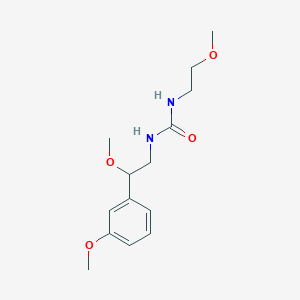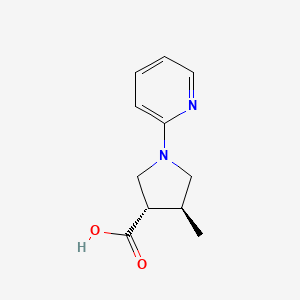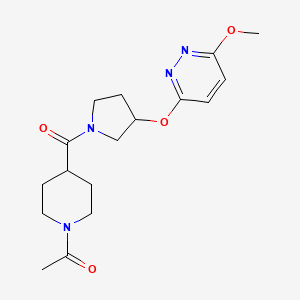
1-(3-nitrobenzyl)-1H-indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Functionalization
1-(3-nitrobenzyl)-1H-indole-2,3-dione, as part of the broader indole derivative family, has applications in synthetic organic chemistry. Palladium-catalyzed reactions, for instance, have been pivotal in synthesizing and functionalizing indoles, demonstrating the versatility of this compound in creating biologically active molecules and pharmaceutical intermediates. The synthesis methods include Fisher indole synthesis and the Gassman synthesis, among others, illustrating the compound's role in developing complex molecules with fewer steps and less waste (Cacchi & Fabrizi, 2005).
Spiroindolinone-Quinazolines Synthesis
This compound is utilized in the one-pot synthesis of spiroindolinone-quinazolines, showcasing its role in producing novel compounds. This methodology highlights the compound's contribution to creating derivatives with broad applicability, further expanding its utility in synthetic organic chemistry (Hu et al., 2011).
Isatin (1H-indole-2,3-dione) Derivatives
The versatile nature of isatins, including derivatives like this compound, is highlighted in their use as raw materials for drug synthesis and the creation of heterocyclic compounds. Their function as modulators of biochemical processes underscores their importance in both organic synthesis and potential therapeutic applications (Garden & Pinto, 2001).
Anticancer Activity
Research on N-substituted indole derivatives, including those related to this compound, has shown significant potential in anticancer activity. These studies suggest the compound's utility in developing therapeutic agents, particularly in targeting specific cancer cell lines (Kumar & Sharma, 2022).
Chemosensor Applications
1H-indole-2,3-dione compounds demonstrate high sensing capability and selective detection of metal ions like Fe3+. This application reveals the compound's potential in developing chemosensors, leveraging its structural components for binding and chelating metal ions (Fahmi et al., 2019).
Mécanisme D'action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . The nitrobenzyl group could potentially undergo metabolic transformations in the body, which might influence the compound’s activity.
Mode of Action
Indole derivatives are known to interact with various biological targets, and their mode of action often involves binding to these targets and modulating their activity .
Biochemical Pathways
Without specific information, it’s difficult to say which biochemical pathways “1-(3-nitrobenzyl)-1H-indole-2,3-dione” might affect. Indole derivatives are known to influence a variety of biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Propriétés
IUPAC Name |
1-[(3-nitrophenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-6-1-2-7-13(12)16(15(14)19)9-10-4-3-5-11(8-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCUAJNKKBKMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)





![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]naphthoquinone](/img/structure/B2547796.png)

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

![2,2,2-trifluoroethyl N-[2-(morpholin-4-yl)ethyl]carbamate](/img/structure/B2547804.png)
